molecular formula C21H17NO5 B583408 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester CAS No. 1329485-44-0

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Cat. No.: B583408
CAS No.: 1329485-44-0
M. Wt: 363.369
InChI Key: FYRIDDBMDNIGBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester typically involves the esterification of 2-benzyloxy-5-nitrobenzoic acid with benzyl alcohol. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively . These interactions can modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS No. 1329485-44-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17NO5, with a molecular weight of 363.36 g/mol. Its structure features a nitro group and benzyloxy moiety, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacteria and fungi, suggesting that this ester may also possess similar effects due to structural similarities .

Anticancer Properties

In vitro studies have demonstrated that derivatives of benzoic acid can induce cytotoxic effects on cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against prostate cancer cell lines (PC3 and DU145), indicating potential anticancer activity . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which are critical pathways in cancer treatment .

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory activities. In particular, they exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The potential for this compound to act on these pathways warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer proliferation.
  • Enzyme Inhibition : It likely inhibits enzymes such as COX and lipoxygenase, reducing inflammatory mediators.
  • Cell Cycle Modulation : By affecting the cell cycle, it can induce apoptosis in malignant cells.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

Case Study: Anticancer Activity

A detailed study evaluated the cytotoxic effects of related benzoate esters on prostate cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 20 to 40 µM over a 72-hour exposure period. The most effective compound induced apoptosis through caspase activation and DNA fragmentation .

Properties

IUPAC Name

benzyl 5-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRIDDBMDNIGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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